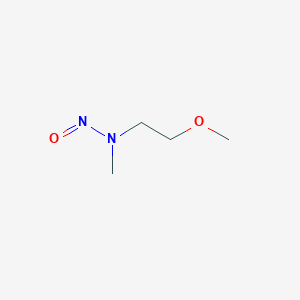

(2-Methoxyethyl)(methyl)nitrosoamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

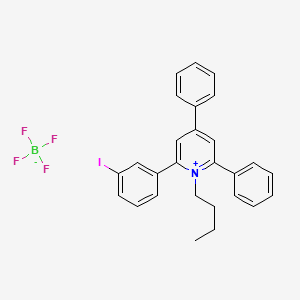

“(2-Methoxyethyl)(methyl)nitrosoamine” is a chemical compound with the molecular formula C4H10N2O2 and a molecular weight of 118.13 . It is also known by its IUPAC name, N-(2-methoxyethyl)-N-methylnitrous amide .

Synthesis Analysis

Nitrosamines, including “this compound”, are synthesized by nitrosation, a process that involves the reaction of secondary amines with nitrite under acidic conditions . Various methods have been developed for the efficient N-nitrosation of secondary amines .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a nitroso group (N=O) attached to two alkyl groups . The InChI code for this compound is 1S/C4H10N2O2/c1-6(5-7)3-4-8-2/h3-4H2,1-2H3 .Chemical Reactions Analysis

Nitrosamines are weakly electrophilic at the nitroso-nitrogen and are susceptible to nucleophilic attack at that site by organolithium and Grignard reagents . The initial product is an unstable oxy-hydrazine, which undergoes elimination to form either .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The physical properties of nitrosamines depend on the nature of the substituent groups .科学的研究の応用

Carcinogenic Properties and Industrial Use Implications : N-nitroso compounds, including derivatives similar to (2-Methoxyethyl)(methyl)nitrosoamine, have been identified as carcinogens. This discovery initially emerged through proposed industrial applications, highlighting the importance of assessing toxic hazards in industrial solvents (Lawley, 1983).

Role in Inducing Renal Tumors : Methyl(methoxymethyl)nitrosamine, a compound structurally related to this compound, has been studied for its role in inducing renal tumors in rats. This research aids in understanding the carcinogenic mechanisms of nitrosamines (Sukumar et al., 1986).

Photopolymerization Applications : A study on alkoxyamines, which can be derived from nitrosoamines, explores their use in photopolymerization processes. This research offers insights into potential industrial applications in polymer science (Guillaneuf et al., 2010).

Protecting Group Methodology in Synthesis : The methoxyamine group, which is part of the structure of this compound, has been identified as an ideal protecting group in the synthesis using nitroxides. This discovery has implications for chemical synthesis and drug development (Chalmers et al., 2013).

Adsorption Studies on Zeolite : Research on the binding energies of nitrosamine compounds on H-ZSM-5 zeolite, using molecular modeling, offers insights into the adsorption properties of these compounds. This knowledge is useful in catalysis and materials science (Pinisakul et al., 2008).

作用機序

Nitrosamines, including “(2-Methoxyethyl)(methyl)nitrosoamine”, are known carcinogens. They undergo enzymatic α-hydroxylation with cytochrome P450 and subsequently form the dealkylated primary nitrosamine . The unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent . The resulting DNA damage can lead to cancer .

Safety and Hazards

将来の方向性

The recent discovery of nitrosamine impurities in various pharmaceutical products has led to increased scrutiny and regulatory guidance . Future research will likely focus on preventing nitrosamine contamination, developing more effective detection methods, and understanding the full extent of nitrosamine toxicity .

特性

IUPAC Name |

N-(2-methoxyethyl)-N-methylnitrous amide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-6(5-7)3-4-8-2/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIPLEQWKIKHNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2819083.png)

![2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2819086.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2819094.png)

![2-[1-(2-Phenylethylsulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2819096.png)

![4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2819098.png)